2-[Oxo(phenyl)acetyl]benzamide
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Overview
Description
2-[Oxo(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an oxo(phenyl)acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Oxo(phenyl)acetyl]benzamide typically involves the reaction of benzoyl chloride with an amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Oxo(phenyl)acetyl]benzamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Brominated benzamide derivatives.
Scientific Research Applications
2-[Oxo(phenyl)acetyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Oxo(phenyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar benzamide group but lacking the oxo(phenyl)acetyl moiety.
Phenylacetamide: Contains a phenyl group attached to an acetamide moiety, similar to the oxo(phenyl)acetyl group in 2-[Oxo(phenyl)acetyl]benzamide.
N-Phenylbenzamide: Another related compound with a phenyl group attached to the benzamide moiety.
Uniqueness
This compound is unique due to the presence of both the oxo(phenyl)acetyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler benzamide or phenylacetamide derivatives.
Properties
CAS No. |
90072-55-2 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-oxo-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C15H11NO3/c16-15(19)12-9-5-4-8-11(12)14(18)13(17)10-6-2-1-3-7-10/h1-9H,(H2,16,19) |
InChI Key |
JTHCDUQOGKJQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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